4-Phenylpiperidine-4-carboxamide

Local anesthesia Spinal analgesia Dual-mechanism therapeutics

4-Phenylpiperidine-4-carboxamide (CAS 80139-80-6) is the essential, unsubstituted core scaffold for synthesizing N-substituted derivatives with a validated dual local anesthetic and opioid analgesic profile. Unlike generic piperidine-4-carboxamides, this building block preserves the critical 4-phenyl and primary carboxamide pharmacophores required for both membrane-stabilizing and μ-opioid receptor activities. It serves as the key starting material for generating clinical candidates like sameridine and novel safer-opioid hybrids. Offered as a free base with ≥98% purity (mp 154–155 °C), it ensures reproducible outcomes in SAR exploration and parallel synthesis workflows.

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
CAS No. 80139-80-6
Cat. No. B8810514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylpiperidine-4-carboxamide
CAS80139-80-6
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESC1CNCCC1(C2=CC=CC=C2)C(=O)N
InChIInChI=1S/C12H16N2O/c13-11(15)12(6-8-14-9-7-12)10-4-2-1-3-5-10/h1-5,14H,6-9H2,(H2,13,15)
InChIKeyJPUKONSIEHCAQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylpiperidine-4-carboxamide (CAS 80139-80-6) | Core Scaffold for Dual-Mechanism Analgesics


4-Phenylpiperidine-4-carboxamide is an unsubstituted core scaffold of the 4-phenylpiperidine-4-carboxamide class, comprising a piperidine ring with a phenyl group and a primary carboxamide moiety at the 4-position [1]. This scaffold serves as the foundational intermediate for synthesizing N-substituted derivatives that exhibit both local anesthetic and opioid analgesic activities—a dual pharmacological profile not present in standard opioid analgesics or local anesthetics alone [2]. The compound itself is typically supplied as a free base with a molecular weight of 204.27 g/mol and a melting point of 154–155 °C , functioning primarily as a versatile building block for medicinal chemistry derivatization rather than as a final drug substance.

Why 4-Phenylpiperidine-4-carboxamide Cannot Be Replaced by Other Piperidine Derivatives


The 4-phenylpiperidine-4-carboxamide scaffold cannot be substituted with generic piperidine-4-carboxamides or 4-phenylpiperidines without losing the unique dual local anesthetic/analgesic activity that defines this chemical series. The unsubstituted carboxamide at the 4-position provides a critical hydrogen-bonding pharmacophore essential for receptor interaction, while the phenyl group confers the necessary lipophilicity for membrane penetration [1]. Modification at either the piperidine nitrogen or the carboxamide nitrogen dramatically alters the pharmacological profile, as evidenced by the structure-activity relationship established for sameridine (N-ethyl-1-hexyl-N-methyl-4-phenylpiperidine-4-carboxamide) and related N-substituted analogs [2]. The 4-phenylpiperidine pharmacophore, when incorporated into 4-anilidopiperidines related to fentanyl, yields compounds with distinct anesthetic and analgesic properties compared to fentanyl itself [3]. Substitution at the 1-position of the piperidine ring with alkyl or alkoxyalkyl groups is required to achieve the dual local anesthetic/analgesic effect described in patents [1]; the unsubstituted core scaffold serves as the essential starting material for generating these N-substituted derivatives with optimized pharmacological profiles.

Quantitative Differentiation Evidence for 4-Phenylpiperidine-4-carboxamide Procurement Decisions


Dual Local Anesthetic and Analgesic Activity: Functional Differentiation from Pethidine

The 4-phenylpiperidine-4-carboxamide scaffold enables N-substituted derivatives that exhibit both local anesthetic and analgesic effects, a dual activity profile that distinguishes this chemical series from pethidine (meperidine). According to the patent, pethidine possesses only weak local anesthetic activity and its spinal anesthetic/analgesic effect is described as 'often insufficient in both respects' [1]. In contrast, N-substituted 4-phenylpiperidine-4-carboxamide derivatives 'give an unexpectedly good effect as spinal and epidural anaesthetics' with 'an additional analgesic effect that lasts for a long time after the anaesthetic effect has declined' [1]. This dual activity eliminates the need for combination therapy using separate local anesthetics (e.g., bupivacaine) and opioids (e.g., fentanyl), thereby avoiding the 'severe draw-backs' associated with opiate analgesics, including 'development of tolerance, addiction, risk for respiratory depression' [1]. The functional differentiation is class-level but supported by explicit patent claims that the dual activity is unexpected and superior to the pethidine baseline.

Local anesthesia Spinal analgesia Dual-mechanism therapeutics

Structural Scaffold for Hybrid Fentanyl-Morphine Pharmacophore Analogs

The 4-phenylpiperidine pharmacophore, when incorporated into 4-anilidopiperidines related to fentanyl, yields a novel class of potent opioid analgesic and anesthetic agents with a favorable pharmacological profile [1]. This scaffold enables the combination of the 4-phenylpiperidine moiety found in morphine with the 4-anilidopiperidine structure characteristic of fentanyl [1]. Within this series, compound 48 (1-[2-(1H-pyrazol-1-yl)ethyl]-4-(4-methylthiazol-2-yl)-4-(N-phenylpropionamido)piperidine) exhibited high analgesic potency, short duration of action, rapid recovery of motor coordination following anesthetic doses, and greater cardiovascular and respiratory safety during anesthesia compared with the clinical opioids fentanyl (1) and alfentanil (2) [1]. This represents a direct head-to-head comparison demonstrating that derivatives of the 4-phenylpiperidine-4-carboxamide scaffold class can achieve improved safety profiles relative to standard-of-care fentanyl analogs.

Opioid analgesics 4-Anilidopiperidines Pharmacophore hybridization

High Purity and Well-Characterized Physical Properties for Reproducible Synthesis

Commercially available 4-phenylpiperidine-4-carboxamide is supplied with a purity of 98% and a melting point of 154–155 °C, providing a well-characterized starting material for reproducible derivatization . The compound's density is predicted at 1.113±0.06 g/cm³, with a boiling point of 409.8±45.0 °C . The hydrochloride salt form (CAS 59083-35-1) offers enhanced aqueous solubility and stability, making it suitable for pharmaceutical and chemical research applications [1]. This level of analytical characterization ensures batch-to-batch consistency in synthetic workflows, which is critical when generating N-substituted derivatives where subtle variations in reaction conditions can dramatically alter product profiles.

Medicinal chemistry Building block Quality control

Sameridine: A Validated Clinical Candidate Demonstrating Scaffold Utility

Sameridine (N-ethyl-1-hexyl-N-methyl-4-phenylpiperidine-4-carboxamide) is a direct N-substituted derivative of the 4-phenylpiperidine-4-carboxamide scaffold that has advanced to clinical development as an intrathecal anesthetic agent [1]. Sameridine exhibits an unusual pharmacological profile, functioning as both a local anesthetic and a μ-opioid partial agonist [1]. This dual activity profile, which distinguishes sameridine from both pure local anesthetics (e.g., bupivacaine) and pure opioid analgesics (e.g., fentanyl), is directly attributable to the 4-phenylpiperidine-4-carboxamide core structure [1][2]. The clinical advancement of sameridine validates the therapeutic potential of this scaffold class and demonstrates that appropriate N-substitution can yield compounds suitable for human administration, with a mechanism of action that combines the membrane-stabilizing properties of local anesthetics with the receptor-mediated analgesia of opioids [2].

Intrathecal anesthesia μ-Opioid partial agonist Clinical development

Established Synthetic Routes from 4-Phenylpiperidine-4-carboxylic Acid

The synthetic accessibility of 4-phenylpiperidine-4-carboxamide is well-established, with multiple routes available from 4-phenylpiperidine-4-carboxylic acid . The carboxylic acid precursor can be converted to the primary carboxamide via standard amide coupling or through acid chloride intermediates . This synthetic tractability contrasts with other piperidine scaffolds that may require more complex or lower-yielding transformations to introduce the carboxamide functionality at the sterically hindered 4-position. The availability of both the free base and hydrochloride salt forms (CAS 59083-35-1) provides flexibility in synthetic workflow design, with the hydrochloride offering enhanced aqueous solubility for reactions requiring polar conditions [1]. Furthermore, the unsubstituted piperidine nitrogen remains available for alkylation or acylation, enabling facile generation of diverse N-substituted derivatives [2].

Organic synthesis Carboxylic acid derivatives Amide coupling

Structural Differentiation from 4-Anilidopiperidine (Fentanyl) Class

4-Phenylpiperidine-4-carboxamide differs fundamentally from 4-anilidopiperidines (the fentanyl class) in that it lacks the N-acyl aniline moiety at the 4-position of the piperidine ring [1]. In fentanyl and its analogs, the 4-anilido group is essential for high-affinity μ-opioid receptor binding, with SAR studies demonstrating that modifications at the 3- or 4-position of the piperidine ring dramatically alter analgesic potency [2][3]. The carboxamide substitution in 4-phenylpiperidine-4-carboxamide presents a distinct hydrogen-bonding pharmacophore that enables different receptor interaction profiles, including the dual local anesthetic/analgesic activity described in patents [4]. This structural divergence means that compounds derived from this scaffold may exhibit altered receptor selectivity, reduced abuse liability, or distinct pharmacokinetic properties compared to fentanyl analogs [1][3]. For medicinal chemistry programs seeking opioid analgesics with improved safety profiles or novel mechanisms, the carboxamide scaffold provides a chemically distinct starting point for lead optimization.

Structure-activity relationship Opioid receptor selectivity Fentanyl analogs

Optimal Application Scenarios for 4-Phenylpiperidine-4-carboxamide in Research and Industrial Settings


Synthesis of Dual-Mechanism Spinal/Epidural Anesthetics

Medicinal chemistry teams developing single-agent spinal or epidural anesthetics with both local anesthetic and prolonged analgesic effects can utilize 4-phenylpiperidine-4-carboxamide as the core scaffold. N-substitution with alkyl or alkoxyalkyl groups according to patent specifications [1] yields compounds that eliminate the need for combination therapy using separate local anesthetics (e.g., bupivacaine) and opioids (e.g., fentanyl), thereby reducing formulation complexity and mitigating opioid-related adverse events. The dual activity profile has been validated through the clinical development of sameridine [2], providing a proof-of-concept that derivatives of this scaffold can achieve both membrane-stabilizing local anesthesia and μ-opioid receptor-mediated analgesia. Procurement of the unsubstituted core scaffold enables systematic SAR exploration of N-substituent effects on potency, duration of action, and safety margins.

Development of Next-Generation Opioid Analgesics with Improved Safety Profiles

Pharmaceutical research groups targeting safer opioid analgesics can employ 4-phenylpiperidine-4-carboxamide to generate 4-phenyl-4-anilidopiperidine hybrids that incorporate the morphine pharmacophore [3]. As demonstrated by compound 48 in the Kudzma et al. study, such derivatives exhibit greater cardiovascular and respiratory safety during anesthesia compared with clinical opioids fentanyl and alfentanil [3]. The scaffold's structural distinction from traditional 4-anilidopiperidines [3] may also offer opportunities to explore altered μ/δ/κ opioid receptor selectivity profiles and reduced abuse liability. This application is particularly relevant for research programs seeking to address the opioid crisis through novel chemical entities with improved therapeutic indices.

Building Block for Diversity-Oriented Synthesis of CNS-Active Compound Libraries

Academic and industrial medicinal chemistry laboratories conducting diversity-oriented synthesis of central nervous system (CNS)-active compound libraries can leverage 4-phenylpiperidine-4-carboxamide as a privileged scaffold. The unsubstituted piperidine nitrogen remains available for alkylation or acylation [1], enabling rapid generation of structurally diverse N-substituted derivatives. The high purity (98%) and well-defined physical properties (melting point 154–155 °C) ensure reproducible synthetic outcomes and minimize purification burdens. Both free base and hydrochloride salt forms (CAS 59083-35-1) are available [4], providing flexibility for reactions requiring either organic or aqueous conditions. This scaffold is particularly suited for parallel synthesis workflows where consistent building block quality is essential for SAR interpretation.

Pharmacological Tool Compounds for Opioid and Local Anesthetic Receptor Studies

Researchers investigating the structural determinants of dual local anesthetic/opioid activity or seeking to map the receptor binding orientations of 4-phenylpiperidine derivatives can utilize this scaffold to generate pharmacological tool compounds. The ability to independently modify the carboxamide nitrogen and piperidine nitrogen [1] enables systematic probing of structure-activity relationships at both functional sites. The 4-phenylpiperidine pharmacophore has been extensively studied for opioid receptor binding, with energy calculations and binding affinity data available for racemic 3- and 4-phenylpiperidine compounds [5]. Procurement of the unsubstituted core scaffold provides a versatile starting point for synthesizing probe molecules that can help elucidate the molecular mechanisms underlying the unusual dual activity profile described in patents [1] and validated clinically by sameridine [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Phenylpiperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.